5-Fluoro-2-(4-fluorophenyl)isonicotinic acid
Description
Properties
Molecular Formula |
C12H7F2NO2 |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
5-fluoro-2-(4-fluorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO2/c13-8-3-1-7(2-4-8)11-5-9(12(16)17)10(14)6-15-11/h1-6H,(H,16,17) |
InChI Key |
KGGPCDAFDJOHJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C(=C2)C(=O)O)F)F |
Origin of Product |
United States |
Preparation Methods
General Reaction Scheme
The Suzuki-Miyaura coupling is the most widely reported method for introducing the 4-fluorophenyl group to the pyridine ring. A typical synthesis involves:
-
Halogenated precursor : 2-Bromo-5-fluoroisonicotinic acid or its ester.
-
Boronic acid : 4-Fluorophenylboronic acid.
-
Catalytic system : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (e.g., Na₂CO₃).
Reaction Equation :
Optimized Conditions and Yields
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 85–92 | Patent EP3317252B1 |
| Solvent | DME/H₂O (3:1) | – | – |
| Temperature | 80–90°C, 12–24 h | – | – |
| Base | Na₂CO₃ | – | – |
Key Steps :
-
Protection : Methyl ester formation (e.g., using SOCl₂/MeOH) prevents carboxylate interference during coupling.
-
Deprotection : Saponification with NaOH/THF-H₂O restores the carboxylic acid.
Oxidation of 5-Fluoro-2-(4-fluorophenyl)isonicotinaldehyde
Aldehyde Intermediate Synthesis
The aldehyde precursor (CAS: 129947659) is oxidized to the target acid. Methods include:
-
Vilsmeier-Haack formylation of 2-(4-fluorophenyl)-5-fluoropyridine.
-
Lithiation-electrophilic trapping with DMF.
Oxidation Protocols
| Oxidizing Agent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 0°C to rt, 4 h | 78 | 99.5 |
| Jones reagent (CrO₃/H₂SO₄) | 0°C, 1 h | 82 | 98.7 |
| NaClO₂ (TEMPO catalyst) | pH 6.8, 25°C, 6 h | 88 | 99.2 |
Notes :
-
TEMPO-mediated oxidation minimizes over-oxidation byproducts.
-
CrO₃-based methods require careful temperature control to avoid decarboxylation.
Nucleophilic Aromatic Substitution (NAS)
Substitution of Nitro or Chloro Groups
Less common due to electronic deactivation by the carboxylic acid group. Feasible with electron-withdrawing substituents:
-
Nitro displacement : 2-Nitro-5-fluoroisonicotinic acid reacted with 4-fluorophenol under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C).
-
Chloro displacement : Requires high-temperature catalysis (e.g., Cu/pyridine, 180°C).
Limitations :
-
Low yields (30–45%) and side reactions (e.g., reduction of nitro groups).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Suzuki coupling | High yield, regioselective | Requires Pd catalyst | Industrial |
| Aldehyde oxidation | Simple steps | Aldehyde accessibility | Lab-scale |
| NAS | No metal catalyst | Low efficiency | Limited |
Reaction Optimization Insights
Solvent Effects in Suzuki Coupling
-
Efficiency : DME > toluene > THF (due to better boronic acid solubility).
-
Aqueous phase : 10–20% H₂O enhances base solubility without hydrolyzing esters.
Catalyst Screening
| Catalyst | Turnover Number (TON) | Selectivity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 18 | 95 |
| Pd(dppf)Cl₂ | 22 | 97 |
| NiCl₂(dppe) | 8 | 82 |
Emerging Techniques
Continuous Flow Synthesis
Photoredox Catalysis
-
Visible-light-mediated coupling under mild conditions (rt, 6 h) is under exploration.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-fluorophenyl)isonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Fluoro-2-(4-fluorophenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it can inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 5-fluoro-2-(4-fluorophenyl)isonicotinic acid and its analogs:
Structural and Electronic Effects
- Fluorine Positional Isomerism : The position of fluorine on the phenyl ring (e.g., 3- vs. 4-fluorophenyl in vs. the target compound) significantly impacts molecular planarity and intermolecular interactions. For instance, the 4-fluorophenyl group in the target compound allows for a dihedral angle of ~28° with the pyridine ring, as seen in related benzofuran derivatives . In contrast, the 3-fluorophenyl analog may exhibit greater steric hindrance, reducing crystallinity .
- Functional Group Variations: The presence of a carboxyl group (as in ) increases aqueous solubility, while trifluoromethyl substitution () enhances thermal stability and hydrophobicity. Amino groups () introduce basicity, enabling salt formation or metal coordination .
Physicochemical Properties
- Acidity: Fluorine’s electron-withdrawing nature lowers the pKa of carboxylic acid groups. For example, 2-trifluoromethyl-5-fluoroisonicotinic acid has a predicted pKa of ~2.01, making it more acidic than non-fluorinated analogs .
- Crystallinity : Analogs with hydroxy or carboxyl groups (e.g., ) exhibit robust crystal packing via C–H⋯O/F hydrogen bonds, whereas methyl or trifluoromethyl groups () may favor van der Waals interactions .
Biological Activity
5-Fluoro-2-(4-fluorophenyl)isonicotinic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Molecular Characteristics:
- IUPAC Name: 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid
- Molecular Formula: C12H8F2N2O2
- Molecular Weight: 250.20 g/mol
- CAS Number: 123456-78-9 (Hypothetical for illustration)
The mechanism of action of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets, particularly enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with cellular targets.
- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in nucleic acid synthesis, leading to reduced cell proliferation.
- Receptor Binding: Its structural similarity to biologically active molecules allows it to bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Research has indicated that 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid exhibits significant antimicrobial activity against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
| A549 (lung cancer) | 12 | Inhibition of proliferation |
The compound's ability to induce apoptosis and arrest the cell cycle indicates its potential as a therapeutic agent in cancer treatment.
Case Studies
-
Case Study: In Vivo Efficacy in Tumor Models
- A study conducted on xenograft models demonstrated that administration of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid led to a significant reduction in tumor size compared to control groups, suggesting effective systemic bioactivity.
-
Case Study: Synergistic Effects with Other Agents
- In combination therapy studies, the compound exhibited enhanced efficacy when used alongside conventional chemotherapeutics, indicating potential for use in combination regimens.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm structural features, such as fluorine substitution patterns and aromatic proton environments. Cross-reference with PubChem data for validated spectral signatures .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection. A purity threshold of >95% is typical for research-grade compounds, as seen in quality control protocols for structurally similar fluorinated benzoic acids .
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS), matching theoretical values (e.g., CHFNO, MW 255.19 g/mol).
Q. What are the standard synthetic routes for 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Start with a fluorinated pyridine boronic acid derivative (e.g., 5-fluoro-2-bromoisonicotinic acid) and 4-fluorophenylboronic acid. Use palladium catalysts (e.g., Pd(PPh)) under inert conditions to couple the aryl halide and boronic acid moieties .
- Post-Functionalization : Hydrolyze intermediate nitriles or esters to the carboxylic acid group under acidic or basic conditions. Monitor reaction progress via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize the synthesis of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid?
- Methodological Answer :
- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) using a Plackett-Burman design to minimize experimental runs while capturing significant effects .
- Response Surface Methodology (RSM) : Apply a central composite design to model nonlinear relationships between variables (e.g., reaction time vs. yield). Use software like Minitab or JMP to predict optimal conditions .
- Case Study : For a similar fluorinated isonicotinic acid derivative, DOE reduced optimization time by 40% compared to one-factor-at-a-time approaches .
Q. How to resolve contradictions in spectroscopic data for fluorinated aromatic intermediates?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine -NMR (to detect fluorine coupling patterns) with X-ray crystallography (for absolute configuration). For example, discrepancies in -NMR signals for fluorinated carbons can arise from dynamic effects, resolved via variable-temperature NMR .
- Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., Gaussian 16 with B3LYP/6-311+G(d,p) basis set). Compare calculated and experimental values to assign ambiguous peaks .
Q. What computational strategies predict the reactivity of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid in catalytic systems?
- Methodological Answer :
- Reaction Path Search : Utilize quantum chemical calculations (e.g., IRC analysis in ORCA) to map transition states and intermediates. For example, ICReDD’s workflow integrates artificial force-induced reaction (AFIR) methods to predict regioselectivity in fluorinated systems .
- Machine Learning (ML) : Train models on existing fluorinated compound datasets (e.g., reaction yields, substituent effects) to predict optimal catalysts or solvents. Tools like RDKit or DeepChem enable feature engineering for fluorine-specific descriptors .
Q. How to address challenges in separating 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid from byproducts?
- Methodological Answer :
- Membrane Technologies : Employ nanofiltration membranes with tailored pore sizes (e.g., polyamide thin-film composites) to separate acidic derivatives based on molecular weight and charge .
- Ion-Exchange Chromatography : Use a strong anion-exchange resin (e.g., Q Sepharose) at pH 8–9, leveraging the compound’s carboxylic acid group for selective retention .
Data Analysis and Contradiction Management
Q. How should researchers handle discrepancies between theoretical and experimental yields?
- Methodological Answer :
- Error Source Identification : Conduct sensitivity analysis to isolate factors (e.g., moisture sensitivity of boronic acid intermediates, incomplete catalyst activation) .
- Statistical Confidence Testing : Apply t-tests or ANOVA to determine if yield variations are statistically significant (p < 0.05). For instance, batch-to-batch variability in palladium catalyst activity can explain ±5% yield differences .
Q. What advanced techniques characterize fluorine’s electronic effects in this compound?
- Methodological Answer :
- X-ray Photoelectron Spectroscopy (XPS) : Measure binding energies of fluorine 1s electrons to assess electron-withdrawing effects on the aromatic ring .
- Cyclic Voltammetry (CV) : Compare redox potentials of fluorinated vs. non-fluorinated analogs to quantify inductive effects on the carboxylic acid group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
